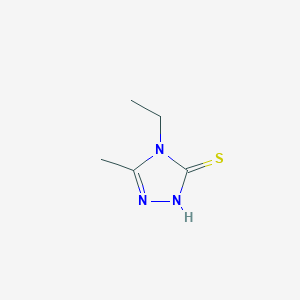

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (EMTT) is a small molecule compound that has been studied extensively for its potential to be used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Synthesis and Biological Properties : Derivatives of 1,2,4-triazole, including 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their physical, chemical, and biological properties. These derivatives show potential for creating new compounds with predicted biological activity, due to their high efficiency and low toxicity, which is promising for pharmaceutical applications (Kravchenko, Panasenko, & Knysh, 2018).

Chemical Properties and Reactions

Physicochemical Properties and Reactions : Investigations into the cyclization of similar compounds to 1,2,4-triazole derivatives have been conducted, revealing insights into their chemical behavior and potential applications in synthesizing biologically active compounds (Maliszewska-Guz et al., 2005).

Condensed Derivative Synthesis : A study on the synthesis of condensed derivatives of 1,2,4-triazole compounds, such as thiazolo[3,2-b]-1,2,4-triazoles, has been conducted. These compounds have shown potential in preventing ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Derivatives of 1,2,4-triazole, including 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their use as corrosion inhibitors for metals, such as copper, in specific environments (Chauhan et al., 2019).

Antitumor and Antimicrobial Activity

Antitumor Activity : Some derivatives of 1,2,4-triazole have been synthesized and studied for their antitumor properties, highlighting the potential use of these compounds in cancer research (Ovsepyan et al., 2018).

Antimicrobial Activity : Research has been conducted on the antimicrobial activity of novel 1,2,4-triazoles, providing evidence of their potential in combating microbial infections (Martin, 2020).

Synthesis and Evaluation for Antimicrobial Activities : Further studies on the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been performed, demonstrating the versatility of these compounds in pharmaceutical applications (Bayrak et al., 2009).

DNA Methylation Inhibitors : New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).

Insecticidal Activity

- Insecticidal Activity : Studies on the synthesis of triazole derivatives and their insecticidal activity against certain pests have been conducted, suggesting their potential use in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Synergistic Effects in Corrosion Inhibition

- Synergistic Corrosion Inhibition : Research into the synergistic effect of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with other compounds for corrosion protection of steel in cooling water systems has been explored, showcasing its practical industrial applications (Tansug, 2017).

Mechanism of Action

Target of Action

It is known that triazole derivatives, in general, have a wide range of applications and can interact with various biological targets .

Mode of Action

Triazole derivatives are known to form complexes with metal ions, which can lead to various biological effects . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

Triazole derivatives are known to interact with various biochemical pathways due to their ability to form complexes with metal ions .

Pharmacokinetics

For instance, 4-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is soluble in acetone .

Result of Action

Triazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities .

Action Environment

The action, efficacy, and stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to form complexes with transition metals, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby affecting metabolic pathways. Additionally, the compound’s ability to form disulfide bonds can impact protein folding and stability, influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. The compound’s thiol group can also participate in redox reactions, influencing the cellular redox state. Furthermore, its interaction with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can form stable complexes with metals, which can persist over extended periods. Its thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and subsequent changes in its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular functions. At high doses, it can exhibit toxic effects, potentially due to the formation of reactive oxygen species and disruption of cellular redox balance. Studies have reported threshold effects, where the compound’s activity changes significantly beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving sulfur and nitrogen metabolism. It interacts with enzymes such as cysteine proteases and metalloproteases, influencing their activity. The compound can also affect metabolic flux by modulating the availability of metal ions and altering the redox state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its ability to form disulfide bonds can target it to the endoplasmic reticulum, where protein folding and redox reactions occur .

Properties

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.